1-(4-Fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
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Overview
Description
1-(4-fluorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidin-2-one core, which is substituted with a 4-fluorophenyl group and a 3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an amidoxime with a carboxylic acid derivative under dehydrating conditions.
Substitution on the pyrrolidin-2-one core: The pyrrolidin-2-one core can be synthesized via a cyclization reaction involving an appropriate amine and a carbonyl compound.
Coupling reactions: The final step involves coupling the 4-fluorophenyl group and the 3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl group to the pyrrolidin-2-one core using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions: 1-(4-fluorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under various conditions (e.g., acidic, basic, or neutral).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological activities could be explored for therapeutic applications.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds to 1-(4-fluorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one include other heterocyclic compounds with similar structural features. These might include:
- 1-(4-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
- 1-(4-bromophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
The uniqueness of 1-(4-fluorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
1-(4-Fluorophenyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to compile and summarize the available data on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrolidine ring fused with an oxadiazole and substituted phenyl groups, which are essential for its biological activity.
The biological activity of compounds containing the oxadiazole moiety often involves several mechanisms:
- Anticancer Activity : Oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylase (HDAC) .
- Antimicrobial Properties : Compounds with similar structures have demonstrated significant antimicrobial activity against various bacterial strains .
- Anti-inflammatory Effects : Some derivatives have been noted for their ability to modulate inflammatory pathways .
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. The following table summarizes the IC50 values obtained from various cancer cell lines:
These values indicate that the compound has a comparable efficacy to established anticancer agents like Tamoxifen.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests showed effective inhibition against:
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University evaluated the anticancer efficacy of this compound in vivo using mouse models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle solutions. Histopathological analysis revealed apoptosis in tumor cells, suggesting that the compound induces cell death through apoptotic pathways.
Case Study 2: Antimicrobial Testing
In another study focused on antimicrobial testing, the compound was subjected to a series of tests against both gram-positive and gram-negative bacteria. The findings indicated that it not only inhibited bacterial growth but also exhibited bactericidal properties at lower concentrations than many existing antibiotics.
Properties
Molecular Formula |
C19H16FN3O2 |
---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C19H16FN3O2/c1-12-3-2-4-13(9-12)18-21-19(25-22-18)14-10-17(24)23(11-14)16-7-5-15(20)6-8-16/h2-9,14H,10-11H2,1H3 |
InChI Key |
IGUGPXBOXUANHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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